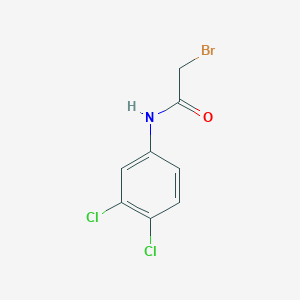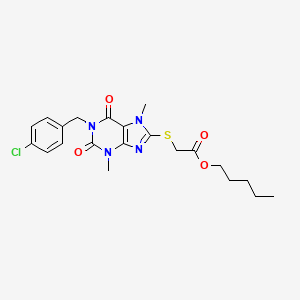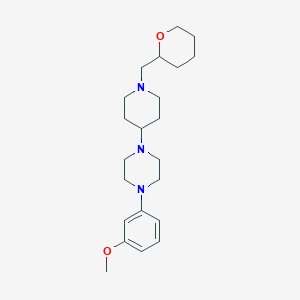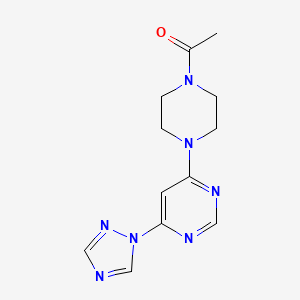
N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 5-nitrothiophene-2-carboxylic acid with 3-chlorophenylamine in the presence of a coupling agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a nitro group, a carboxamide group, and a 3-chlorophenyl group. The exact geometry and conformation would depend on the specific conditions and environment .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating amide group. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and nitro groups would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Radiosensitization and Cytotoxicity
Threadgill et al. (1991) synthesized a series of nitrothiophenes, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, designed with basic or electrophilic substituents, aim to enhance radiotherapy's effectiveness by sensitizing hypoxic mammalian cells to radiation. The research highlighted the importance of the structural components in determining the potency of radiosensitization, with tertiary amines showing significant activity (Threadgill et al., 1991).
PARP Inhibition
Shinkwin et al. (1999) investigated the synthesis of thiophenecarboxamides and their derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP). PARP inhibitors are crucial in cancer therapy as they block the repair of damaged DNA, thereby enhancing the efficacy of chemotherapy and radiotherapy. The study provided a foundational understanding of how modifications to the thiophene structure could yield potent PARP inhibitors, contributing to the development of novel cancer treatments (Shinkwin et al., 1999).
Molecular Electronics
Chen et al. (1999) utilized a molecule containing a nitroamine redox center in a molecular electronic device, showcasing the potential of nitrothiophene derivatives in creating devices with negative differential resistance and high on-off peak-to-valley ratios. This application is significant for the development of molecular electronics, offering insights into the design of components for future electronic devices (Chen et al., 1999).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized derivatives of N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide and evaluated their potential as antidepressant and nootropic agents. This research highlights the adaptability of nitrothiophene derivatives in developing compounds that could address central nervous system disorders, offering a path towards new therapeutic agents (Thomas et al., 2016).
Antitumor Agents
Shinkwin and Threadgill (1996) conducted isotopically efficient syntheses of nitrothiophenecarboxamides, including derivatives of this compound, for use as antitumor agents. The study focuses on the preparation and potential applications of these compounds in cancer therapy, underscoring the versatility of nitrothiophene derivatives in medicinal chemistry (Shinkwin & Threadgill, 1996).
Mecanismo De Acción
Mode of Action
The nitro group in the compound could potentially be involved in redox reactions, contributing to its mode of action .
Biochemical Pathways
The biochemical pathways affected by N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide are currently unknown. For example, chlorpropham, a phenyl carbamate herbicide, has been shown to affect the growth of plants by inhibiting the biosynthesis of prostaglandins
Pharmacokinetics
Similar compounds have been shown to undergo biotransformation, yielding various metabolites . The compound’s bioavailability would be influenced by these ADME properties, which in turn would affect its efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . For example, storage temperature and gas composition have been shown to regulate the dormancy and sprouting of potatoes treated with isopropyl N-(3-chlorophenyl) carbamate .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDGKCKEBVMPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)

![O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B2876477.png)
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)



![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2876485.png)
![3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2876486.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)
